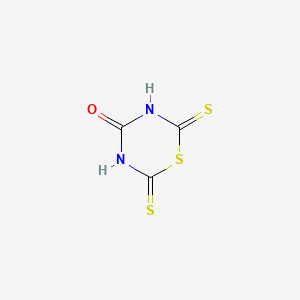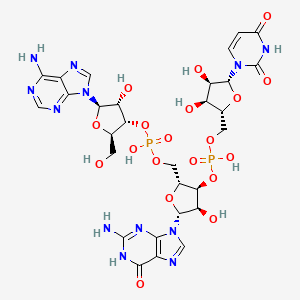
2,6-Dithioxotetrahydro-4H-1,3,5-thiadiazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dithioxotetrahydro-4H-1,3,5-thiadiazin-4-one is a chemical compound with the molecular formula C3H2N2OS3 It is known for its unique structure, which includes a six-membered ring containing nitrogen, sulfur, and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dithioxotetrahydro-4H-1,3,5-thiadiazin-4-one typically involves the reaction of appropriate thioamide and carbonyl compounds under controlled conditions. One common method includes the cyclization of thiosemicarbazide with carbon disulfide in the presence of a base, followed by oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,6-Dithioxotetrahydro-4H-1,3,5-thiadiazin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
2,6-Dithioxotetrahydro-4H-1,3,5-thiadiazin-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2,6-Dithioxotetrahydro-4H-1,3,5-thiadiazin-4-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of protein kinases or other critical enzymes in biological systems.
Comparison with Similar Compounds
Similar Compounds
1,2,6-Thiadiazinones: These compounds share a similar ring structure but differ in the position of sulfur atoms.
Thiosemicarbazides: These are precursors in the synthesis of 2,6-Dithioxotetrahydro-4H-1,3,5-thiadiazin-4-one.
Sulfoxides and Sulfones: Oxidized derivatives of thiadiazinones.
Uniqueness
This compound is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms, which confer distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
78972-27-7 |
|---|---|
Molecular Formula |
C3H2N2OS3 |
Molecular Weight |
178.3 g/mol |
IUPAC Name |
2,6-bis(sulfanylidene)-1,3,5-thiadiazinan-4-one |
InChI |
InChI=1S/C3H2N2OS3/c6-1-4-2(7)9-3(8)5-1/h(H2,4,5,6,7,8) |
InChI Key |
FZBNEDQJQRMCNL-UHFFFAOYSA-N |
Canonical SMILES |
C1(=O)NC(=S)SC(=S)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(3-Isocyanato-O-tolyl)methyl]-1,3-phenylene diisocyanate](/img/structure/B12669078.png)










